4-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
4-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Compounds in this class are often used in various fields such as medicinal chemistry, materials science, and organic synthesis due to their diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Formation of the benzamide core: This can be achieved by reacting a suitable benzoyl chloride with an amine.
Introduction of the bromo and chloro substituents: Halogenation reactions using bromine and chlorine reagents.
Incorporation of the tetrahydrothiophene moiety: This step might involve the use of sulfur-containing reagents under specific conditions to form the dioxidotetrahydrothiophene ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophene ring.
Reduction: Reduction reactions could target the carbonyl group in the benzamide moiety.
Substitution: Halogen atoms (bromo and chloro) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
4-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide could have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: As a building block for polymers or advanced materials.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-(3-chlorobenzyl)benzamide: Lacks the tetrahydrothiophene moiety.
N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the bromo substituent.
4-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the chlorobenzyl group.
Uniqueness
The presence of both bromo and chloro substituents, along with the dioxidotetrahydrothiophene ring, makes 4-bromo-N-(3-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide unique. These structural features could impart distinct chemical and biological properties.
Properties
Molecular Formula |
C18H17BrClNO3S |
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Molecular Weight |
442.8 g/mol |
IUPAC Name |
4-bromo-N-[(3-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C18H17BrClNO3S/c19-15-6-4-14(5-7-15)18(22)21(17-8-9-25(23,24)12-17)11-13-2-1-3-16(20)10-13/h1-7,10,17H,8-9,11-12H2 |
InChI Key |
LSPCFHBFESVURZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC(=CC=C2)Cl)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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